molecular formula C19H28N2O3S B11654776 ethyl 2-{[3-(4-methylpiperidin-1-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[3-(4-methylpiperidin-1-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11654776
M. Wt: 364.5 g/mol
InChI Key: HLRWBFSAEMYDIK-UHFFFAOYSA-N
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Description

ETHYL 2-[3-(4-METHYLPIPERIDIN-1-YL)PROPANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C21H32N2O3S This compound is notable for its unique structure, which includes a piperidine ring and a cyclopenta[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3-(4-METHYLPIPERIDIN-1-YL)PROPANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, starting with the preparation of the cyclopenta[b]thiophene core. This core is typically synthesized through a series of cyclization reactions. The piperidine ring is then introduced via nucleophilic substitution reactions. The final step involves the esterification of the carboxylate group to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Cold-chain transportation is often required to maintain the stability of the compound .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[3-(4-METHYLPIPERIDIN-1-YL)PROPANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .

Scientific Research Applications

ETHYL 2-[3-(4-METHYLPIPERIDIN-1-YL)PROPANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[3-(4-METHYLPIPERIDIN-1-YL)PROPANAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The cyclopenta[b]thiophene moiety may interact with various enzymes, influencing their catalytic activity. These interactions can lead to a range of biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H28N2O3S

Molecular Weight

364.5 g/mol

IUPAC Name

ethyl 2-[3-(4-methylpiperidin-1-yl)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C19H28N2O3S/c1-3-24-19(23)17-14-5-4-6-15(14)25-18(17)20-16(22)9-12-21-10-7-13(2)8-11-21/h13H,3-12H2,1-2H3,(H,20,22)

InChI Key

HLRWBFSAEMYDIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCN3CCC(CC3)C

Origin of Product

United States

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